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molecular formula C15H10Br2O2 B3051353 1,3-Bis(4-bromophenyl)propane-1,3-dione CAS No. 33170-68-2

1,3-Bis(4-bromophenyl)propane-1,3-dione

Cat. No. B3051353
M. Wt: 382.05 g/mol
InChI Key: HOVMFCOUXZBNBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07679082B2

Procedure details

A mixture of ethyl-4-bromobenzoate and sodium methoxide in dry diethyl ether was stirred under an argon atmosphere After 30 min, a solution of 4′-bromoacetophenone in dry diethyl ether was then added drop-wise under stirring. The reaction mixture was stirred for 48 h under argon at room temperature. The muddy mixture was acidified and filtered under reduced pressure. The filtrate was washed with water until pH reaches about 7. The crude product was decolourized with activated charcoal and further purified by recrystallization from ethyl acetate. The white needle crystals obtained was dried in a vacuum oven at 40° C. for 24 h. Yield: 5.40 g (28.3%). M.P.: 193.2-195.4° C. The structure was confirmed by EI-MS, 1H NMR, 13C NMR, FT-IR, UV-Vis spectroscopy, and elemental analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][CH:6]=1)C.C[O-].[Na+].[Br:16][C:17]1[CH:22]=[CH:21][C:20]([C:23](=[O:25])[CH3:24])=[CH:19][CH:18]=1>C(OCC)C>[Br:16][C:17]1[CH:22]=[CH:21][C:20]([C:23](=[O:25])[CH2:24][C:4]([C:5]2[CH:6]=[CH:7][C:8]([Br:11])=[CH:9][CH:10]=2)=[O:12])=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)Br)=O
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an argon atmosphere After 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
under stirring
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 48 h under argon at room temperature
Duration
48 h
FILTRATION
Type
FILTRATION
Details
filtered under reduced pressure
WASH
Type
WASH
Details
The filtrate was washed with water until pH
CUSTOM
Type
CUSTOM
Details
further purified by recrystallization from ethyl acetate
CUSTOM
Type
CUSTOM
Details
The white needle crystals obtained
CUSTOM
Type
CUSTOM
Details
was dried in a vacuum oven at 40° C. for 24 h
Duration
24 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=CC=C(C=C1)C(CC(=O)C1=CC=C(C=C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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